molecular formula BaH4O3Ti B8205280 Barium(2+) hydrate titanium dihydroxide

Barium(2+) hydrate titanium dihydroxide

Cat. No.: B8205280
M. Wt: 237.22 g/mol
InChI Key: OMWJASIPWIIOPC-UHFFFAOYSA-L
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Description

Contextualization within Perovskite Oxide Synthesis: Focus on Barium Titanate (BaTiO₃) Precursors

Barium titanate (BaTiO₃) is a well-known ferroelectric ceramic with a perovskite structure, widely used in the electronics industry for applications such as multilayer ceramic capacitors, piezoelectric sensors, and thermistors. dergipark.org.trrroij.comresearchgate.net The synthesis of BaTiO₃ powders with controlled properties like particle size, morphology, and crystallinity is crucial for these applications. researchgate.net

Aqueous synthesis methods, such as hydrothermal and sol-gel processes, are frequently employed to produce high-purity, homogeneous BaTiO₃ nanoparticles at relatively low temperatures. rroij.comiaea.org In these methods, "Barium(2+) hydrate (B1144303) titanium dihydroxide" represents a conceptual intermediate that forms from the initial precursors in the reaction medium. The common precursors include a barium source, like barium hydroxide (B78521) (Ba(OH)₂) or barium chloride (BaCl₂), and a titanium source, such as titanium dioxide (TiO₂), titanium tetrachloride (TiCl₄), or titanium isopropoxide. researchgate.netresearchgate.netustb.edu.cn

The formation of this intermediate is a critical step in the nucleation and growth of the final BaTiO₃ crystalline structure. The characteristics of the precursors and the reaction conditions significantly influence the pathway of the reaction and, consequently, the properties of the resulting barium titanate. rroij.com

Role of Hydrated Barium(II) and Titanium(IV) Species in Aqueous Reaction Pathways

In an aqueous environment, the barium and titanium precursors dissolve and hydrolyze to form hydrated ionic species. Barium exists as the hydrated barium ion, [Ba(H₂O)ₓ]²⁺. The titanium source undergoes hydrolysis to form various titanium hydroxide species. For instance, titanium dioxide can transform into [Ti(OH)ₓ]⁴⁻ˣ in a strong alkaline solution. mdpi.com

The reaction mechanism for the formation of BaTiO₃ is thought to proceed through the interaction of these hydrated species. One proposed pathway involves the diffusion of barium-containing ions (such as Ba²⁺ or BaOH⁺) into a titanium-rich gel phase, which then forms a Ba-Ti gel. mdpi.com This gel acts as a precursor to the nucleation of BaTiO₃, a process catalyzed by hydroxide ions (OH⁻). mdpi.com

Another explanation suggests a condensation reaction between [Ti(OH)₆]²⁻ and Ba²⁺ ions. researchgate.net The "Barium(2+) hydrate titanium dihydroxide" can be seen as a simplified representation of the initial complex formed between the hydrated barium ions and the titanium dihydroxide species before the final condensation and dehydration steps that lead to the perovskite structure. The presence of water molecules (hydrate) is crucial in stabilizing these intermediate complexes.

The following table summarizes various aqueous synthesis methods for BaTiO₃, highlighting the precursors and conditions that lead to the formation of these hydrated intermediates.

Synthesis MethodBarium PrecursorTitanium PrecursorSolvent/MediumKey ConditionsResulting BaTiO₃ Properties
HydrothermalBarium hydroxide octahydrate (Ba(OH)₂·8H₂O)Titanium dioxide (TiO₂)Water220°C, high alkalinityTetragonal phase promoted by high Ba:Ti ratio and alkalinity researchgate.net
HydrothermalBarium hydroxide octahydrate (Ba(OH)₂·8H₂O)Titanium isopropoxideWater80-220°CCrystallite size decreases with lower temperature nih.gov
PrecipitationBarium chloride (BaCl₂)Titanium tetrachloride (TiCl₄)NaOH solutionRoom temperature mixingSubmicron spherical particles mdpi.com
Sol-GelBarium hydroxideTitanium (IV) isopropoxideEthanol (B145695)Sintering at 900°CHigh crystallinity and intense XRD peaks rroij.com

Academic Relevance of Understanding Transient this compound Analogs

The academic significance of studying transient species like "this compound" lies in the ability to control the synthesis of BaTiO₃ and other complex oxides with desired functionalities. A thorough understanding of the formation and evolution of these intermediates allows for the manipulation of reaction kinetics and pathways.

Research in this area focuses on several key aspects:

Nucleation and Growth Mechanisms: By studying the intermediate complexes, researchers can gain insights into the fundamental mechanisms of crystal nucleation and growth. This knowledge is essential for controlling particle size and morphology, which in turn affect the dielectric and piezoelectric properties of the final ceramic product. acs.org

Phase Control: Barium titanate can exist in different crystal structures (e.g., cubic, tetragonal), with the tetragonal phase being particularly important for its ferroelectric properties. mdpi.com The nature of the hydrated intermediates and the reaction conditions can influence the resulting crystal phase. mdpi.com

Process Optimization: Understanding the role of these transient species can lead to the development of more efficient and environmentally friendly synthesis methods, such as those operating at lower temperatures and pressures. researchgate.net

The following table presents research findings on how different synthesis parameters affect the properties of BaTiO₃, underscoring the importance of controlling the intermediate stages of the reaction.

Parameter VariedEffect on Intermediate SpeciesImpact on Final BaTiO₃ ProductReference
Ba:Ti Molar RatioInfluences the availability of Ba²⁺ ions to react with titanium hydroxide species.Higher ratios (e.g., 4:1) promote the formation of the tetragonal phase. researchgate.net
Alkalinity (pH)Affects the hydrolysis of the titanium precursor and the stability of [Ti(OH)ₓ]⁴⁻ˣ.Strong alkaline conditions favor the formation of the tetragonal phase. mdpi.com OH⁻ acts as a catalyst. mdpi.com mdpi.commdpi.com
TemperatureControls the rate of dehydration and crystallization of the intermediate complex.Higher temperatures generally lead to larger crystallite sizes. nih.gov nih.gov
SolventThe polarity and viscosity of the solvent can alter the solvation of the ionic species and the diffusion rates.Using ethanol/water mixtures in hydrothermal synthesis can result in smaller particle sizes and high tetragonality compared to pure water. ustb.edu.cn ustb.edu.cn

Properties

IUPAC Name

barium(2+);titanium;dihydroxide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ba.3H2O.Ti/h;3*1H2;/q+2;;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWJASIPWIIOPC-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[OH-].[OH-].[Ti].[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BaH4O3Ti
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Kinetic Pathways of Barium 2+ Hydrate Titanium Dihydroxide Formation and Transformation

Dissolution-Precipitation Mechanisms in Barium-Titanium-Hydroxide Aqueous Systems

The dissolution-precipitation mechanism is a widely accepted model for the formation of barium titanate in aqueous environments, particularly in hydrothermal synthesis. dongguk.eduresearchgate.netpnnl.gov This mechanism involves two primary steps: the dissolution of the titanium dioxide (TiO₂) or other titanium precursors in the aqueous solution, followed by the precipitation of BaTiO₃ upon reaction with barium ions (Ba²⁺). researchgate.netresearchgate.net

Initially, the titanium precursor, such as an amorphous hydrous titanium gel or crystalline anatase, dissolves in the highly alkaline solution, which is rich in hydroxide (B78521) ions (OH⁻). dongguk.eduelsevierpure.com This dissolution leads to the formation of soluble titanium hydroxide complexes, such as Ti(OH)ₓ⁴⁻ˣ. researchgate.netresearchgate.net Subsequently, these complexes react with the dissolved barium ions present in the solution, leading to the nucleation and precipitation of BaTiO₃ particles. researchgate.netresearchgate.net Evidence for this mechanism is supported by observations of morphological changes and the influence of reactant concentrations on particle size. researchgate.net For instance, higher concentrations of Ba²⁺ can lead to an increased nucleation rate, resulting in a larger number of smaller particles. researchgate.net

In-Situ Transformation Mechanisms at Reactant Interfaces

In contrast to the dissolution-precipitation model, the in-situ transformation mechanism, also referred to as a topochemical reaction, posits that the formation of barium titanate occurs directly at the interface of the solid titanium precursor. cambridge.orgresearchgate.net This mechanism suggests that barium ions diffuse through the increasingly thick product layer of BaTiO₃ to react with the unreacted core of the TiO₂ particle. cambridge.org

This model is particularly considered when using particulate titania in a Ba(OH)₂ solution. researchgate.net The reaction is believed to be a phase boundary chemical interaction. elsevierpure.com Kinetic studies have shown that under certain conditions, such as high Ba(OH)₂ concentrations (greater than approximately 0.1 M), the rate-controlling step is the reaction between barium and TiO₂ at the interface. researchgate.net In this regime, the reaction rate is independent of the Ba(OH)₂ concentration, suggesting that the TiO₂ interface is saturated with barium ions. researchgate.net At lower Ba(OH)₂ concentrations, the rate-determining step may shift to diffusion through the product layer. researchgate.net It is also plausible that both dissolution-precipitation and in-situ transformation mechanisms occur concurrently, with their relative dominance depending on the specific reaction conditions. researchgate.net

Nucleation and Growth Phenomena in Hydrated Barium-Titanium Systems

The formation of crystalline BaTiO₃ particles from a supersaturated solution is governed by nucleation and subsequent growth. cambridge.orgacs.orgresearchgate.net These processes are critical in determining the final particle size, morphology, and crystallinity of the product. cambridge.org

Heterogeneous nucleation, where new BaTiO₃ crystals form on the surface of existing particles or impurities, is a significant process in these systems. researchgate.netacs.org In the context of BaTiO₃ synthesis from TiO₂ particles, the surface of the titania acts as a substrate for the heterogeneous nucleation of barium titanate. researchgate.net This is often preceded by the strong adsorption of Ba²⁺ ions onto the titania surface. cambridge.org The hydroxide ions in the solution also play a crucial role, acting as a catalyst and promoting the growth of BaTiO₃ under hydrothermal conditions. researchgate.net Secondary nucleation, a form of heterogeneous nucleation where new crystals form on the surface of already existing BaTiO₃ crystals, can lead to an acceleration of the reaction rate and the formation of polycrystalline particles. acs.orgacs.org

Homogeneous nucleation occurs when BaTiO₃ nuclei form spontaneously within the bulk of the supersaturated solution without the aid of a foreign surface. cambridge.org This process is favored in systems where the precursors are completely dissolved and the solution reaches a high level of supersaturation. nih.gov The early stages of the reaction, particularly at low yields, are often dominated by this primary nucleation, leading to the formation of single nanocrystals. acs.org The nucleation process of BaTiO₃ is highly dependent on the reaction temperature, with different mechanisms potentially dominating at different temperature regimes. cambridge.org

Ionic Diffusion and Transport Phenomena within Hydrated Reaction Media and Solid Interfaces

Even within the dissolution-precipitation mechanism, diffusion plays a vital role. The transport of dissolved titanium hydroxide complexes and barium ions through the aqueous medium to the growing crystal surfaces is essential for particle growth. In diffusion-controlled growth, the rate at which these species arrive at the crystal surface governs the growth rate. acs.org The viscosity of the reaction medium and the concentration gradients of the reactants will influence these diffusion processes.

Kinetic Modeling and Determination of Rate-Controlling Steps for Barium-Titanium Hydroxide Formation

Kinetic modeling provides a quantitative framework for understanding the complex interplay of the aforementioned mechanisms and for identifying the rate-controlling steps under different reaction conditions. researchgate.netacs.org By fitting experimental data (e.g., reaction yield over time) to various kinetic models, researchers can infer the dominant reaction mechanism. dongguk.edu

One approach involves using the Johnson-Mehl-Avrami equation, which has been applied to analyze the hydrothermal reaction of BaTiO₃, suggesting that the process follows a solidification path initiated by dissolution-precipitation. dongguk.edu More rigorous models consider elementary kinetic processes such as primary nucleation, secondary nucleation, and diffusion-controlled growth. acs.org These models often employ discretized mass and population balance equations to simulate the time evolution of yield, crystal size, and particle size. acs.org

Kinetic analyses have identified different rate-controlling steps depending on the reaction conditions. For example, in the reaction of particulate titania with Ba(OH)₂, at high Ba(OH)₂ concentrations, the rate-controlling step is the interfacial reaction, with a measured activation energy of 105.5 kJ/mol. researchgate.net Conversely, at lower concentrations, the rate-determining step shifts to diffusion through the BaTiO₃ product layer. researchgate.net The initial stages of the reaction are typically dominated by nucleation, while later stages are controlled by crystal growth. acs.org

Below is a data table summarizing key findings from kinetic studies on barium titanate formation.

Parameter Condition Observation/Finding Reference
Rate-Controlling Step [Ba(OH)₂] > ~0.1MReaction at the Ba-TiO₂ interface researchgate.net
Rate-Controlling Step [Ba(OH)₂] < ~0.1MDiffusion through the BaTiO₃ product layer researchgate.net
Activation Energy [Ba(OH)₂] > ~0.1M105.5 kJ/mol researchgate.net
Reaction Stage Yield < 1%Primary nucleation dominates acs.org
Reaction Stage IntermediateSecondary nucleation becomes significant, increasing the reaction rate acs.orgacs.org
Reaction Stage Yield > 50%Crystal growth dominates acs.org

Thermodynamic Considerations of Hydrated Phase Stability and Reaction Feasibility

Thermodynamic modeling and stability diagrams for the Ba-Ti-H₂O system are crucial for understanding the stability of various solid and aqueous species as a function of parameters like pH and reactant concentrations. researchgate.net These diagrams delineate the conditions under which BaTiO₃ is the most stable solid phase, thereby guiding the synthesis process. researchgate.net Calculations predict that BaTiO₃ is most stable in a highly alkaline environment, typically in the pH range of 9 to 14. researchgate.netresearchgate.net Outside this range, other species such as titanium hydroxides or barium carbonates (if CO₂ is present) may be more stable, preventing the formation of the desired perovskite phase.

Ba²⁺(aq) + 2OH⁻(aq) + Ti(OH)₄(s) → BaTiO₃(s) + 3H₂O(l)

The transition between different crystalline phases of the final BaTiO₃ product, such as from the ferroelectric tetragonal phase to the paraelectric cubic phase, is also governed by thermodynamics. aps.org This transition involves a change in enthalpy (ΔH) and entropy (ΔS), and the transition temperature (Curie temperature) is the point where the Gibbs free energy of the two phases is equal. wikipedia.orgresearchgate.net The presence of hydroxyl groups incorporated into the BaTiO₃ lattice, a remnant of the hydrated precursor, can influence the transition enthalpy and the stability of the tetragonal phase. researchgate.net

Table 1: Thermodynamic Parameters for Compounds Related to Barium Titanate Formation Standard Gibbs free energy of formation (ΔGf°) at 298.15 K (25 °C).

Compound NameChemical FormulaPhaseΔGf° (kJ/mol)
Barium OxideBaOSolid-520.4
Barium CarbonateBaCO₃Solid-1134.4
Barium ChlorideBaCl₂Solid-806.7
Titanium Dioxide (Rutile)TiO₂Solid-888.8
WaterH₂OLiquid-237.1

Data sourced from Lange's Handbook of Chemistry via Wikipedia. wikipedia.org

Impact of Reaction Parameters on Mechanism Dominance

Temperature

Temperature is a critical factor influencing reaction kinetics. researchgate.netrsc.org Increasing the reaction temperature generally accelerates the crystallization process significantly. mdpi.com For instance, in hydrothermal synthesis, a reaction that takes hours to complete at 75-100°C can be finished in minutes at 150°C. researchgate.net Higher temperatures increase the solubility of the titanium precursor, favoring the dissolution-precipitation mechanism, and enhance the diffusion rates of ions, which is critical for both mechanisms. mdpi.com Temperature also affects the final product's properties; higher synthesis temperatures tend to increase both the crystallite/particle size and the tetragonality of the BaTiO₃. rsc.orgmdpi.com The apparent activation energy for the formation reaction has been reported in several studies, with values around 75-80 kJ/mol for reactions in water vapor and 105.5 kJ/mol for the reaction at the TiO₂ interface, highlighting the significant energy barrier that temperature helps to overcome. researchgate.netmdpi.com

Concentration

The concentration of the reactants, particularly the barium hydroxide solution, has a strong influence on both the reaction kinetics and the final product. researchgate.net At high Ba(OH)₂ concentrations (e.g., > 0.1 M), the rate-controlling step is often the chemical reaction at the surface of the titanium precursor (a topochemical process). researchgate.net In this regime, the reaction rate can be independent of the barium concentration, suggesting the precursor surface is saturated with barium ions. researchgate.net Conversely, at lower concentrations (< 0.1 M), the rate-determining step can shift to the diffusion of barium ions through the newly formed BaTiO₃ product layer. researchgate.net Low reactant concentrations may also lead to incomplete conversion, resulting in a final product that is a mixture of crystalline BaTiO₃ and an amorphous, titanium-rich phase. dongguk.edu

Ba/Ti Molar Ratio

The stoichiometry of the reactants, expressed as the Ba/Ti molar ratio, is a crucial parameter for achieving phase-pure barium titanate. hueuni.edu.vn A stoichiometric ratio of 1:1 is theoretically required, but in practice, an excess of barium (Ba/Ti > 1) is often necessary to drive the reaction to completion and prevent the formation of intermediate phases or the presence of unreacted titanium dioxide. mdpi.comresearchgate.net For example, a Ba/Ti ratio of 1.3 was required to obtain single-phase BaTiO₃ in a water vapor synthesis method. mdpi.com The Ba/Ti ratio also significantly impacts the particle size and morphology. Different studies have found optimal ratios for specific outcomes; for instance, a ratio of 2:1 at 120°C yielded the smallest crystallites (107 nm) in one hydrothermal process, while a ratio of 1.5 produced highly dispersed 100 nm nanospheres in another. rsc.orghueuni.edu.vn However, increasing the Ba/Ti ratio can also lead to larger particle sizes with decreased uniformity. hueuni.edu.vn

pH

The pH of the reaction medium is one of the most critical parameters, as it dictates the chemical nature of the titanium species and the thermodynamic stability of BaTiO₃. researchgate.net The synthesis of BaTiO₃ from aqueous solutions requires a highly alkaline environment, typically with a pH above 13. nih.gov In such conditions, the amorphous titanium hydroxide precursor depolymerizes to form soluble titanate species (e.g., [Ti(OH)₆]²⁻), which can then react with Ba²⁺ ions via a dissolution-precipitation mechanism. researchgate.net At lower pH values, the reaction pathway changes completely. For example, using an oxalate (B1200264) precursor system, barium titanyl oxalate is formed below pH 3, while a mixture of barium oxalate and titanyl hydroxide forms between pH 7 and 10. researchgate.net Only the decomposition of the barium titanyl oxalate precursor yielded stoichiometric BaTiO₃. researchgate.net This demonstrates that maintaining a high pH is essential for ensuring the correct precursor chemistry and for stabilizing the final BaTiO₃ product, as predicted by thermodynamic models. researchgate.netresearchgate.net

Table 2: Influence of Ba/Ti Molar Ratio on Barium Titanate Nanoparticle Characteristics Synthesized via hydrothermal method at 200°C for 12 hours.

Ba/Ti Molar RatioAverage Particle SizeParticle UniformityPhase Composition Notes
1.0~80 nmRelatively HighPresence of unreacted TiO₂
1.5~100 nmHighHighly dispersed BaTiO₃ nanospheres
2.0~150 nmModerateIncreased particle size
2.5>200 nmLowSignificant increase in size, lower uniformity

Data adapted from research findings on hydrothermal synthesis. hueuni.edu.vn

Structural and Spectroscopic Elucidation of Barium 2+ Hydrate Titanium Dihydroxide Intermediates

X-ray Diffraction (XRD) Analysis of Hydrated Crystalline Phases and Precursor Transformation

X-ray diffraction is a fundamental tool for identifying crystalline phases and monitoring the transformation of hydrated precursors into barium titanate. During the synthesis of BaTiO₃ from hydrated precursors like barium hydroxide (B78521) and titanium hydroxide, the initial precipitates are often poorly crystalline or amorphous. However, under controlled conditions such as hydrothermal treatment, these precursors crystallize and evolve.

The transformation process is highly dependent on parameters like temperature, time, and the Ba/Ti ratio. For instance, in hydrothermal synthesis, mono-phasic barium titanate powder with a mean crystallite diameter of 26 nm has been formed when the reaction is carried out for 3 hours at 150°C. researchgate.net XRD patterns of the intermediate products often reveal the presence of barium carbonate (BaCO₃) as an impurity, which forms due to the reaction of barium hydroxide with dissolved carbon dioxide. nih.gov The structure of the carbonate that forms is sensitive to the precursor chemistry. nih.gov

The evolution from the hydrated precursor to the final BaTiO₃ can be tracked by the changes in the XRD patterns. Initially, broad peaks characteristic of nanocrystalline or partially amorphous materials are observed. As the reaction progresses, these peaks sharpen and shift to positions corresponding to the crystalline phases of barium titanate, typically the cubic or tetragonal perovskite structure. researchgate.netresearchgate.net Rietveld analysis of the XRD data allows for a detailed examination of the crystal structure, including lattice parameters, phase composition, and crystallite size. dergipark.org.trrigaku.com For example, the splitting of the (002) diffraction peak at around 45°-46° is a clear indicator of the tetragonal phase of BaTiO₃. i-asem.org

The table below summarizes the influence of synthesis temperature on the crystalline phase of hydrothermally synthesized BaTiO₃ from hydrated precursors.

Synthesis Temperature (°C)Predominant Crystalline PhaseReference
90Cubic researchgate.net
110Tetragonal and Cubic researchgate.net
150Cubic researchgate.net
200Tetragonal and Cubic researchgate.net

Raman Spectroscopy for Identification of Hydroxide, Oxo-Hydroxide, and Hydrate (B1144303) Species

Raman spectroscopy is a powerful, non-destructive technique that is highly sensitive to the local atomic structure and vibrational modes of a material. It is particularly useful for distinguishing between different polymorphs of barium titanate and for identifying the presence of hydroxide and hydrate species in the precursor materials.

The tetragonal phase of BaTiO₃, which is crucial for its ferroelectric properties, exhibits characteristic Raman active modes. Key peaks are typically observed around 175 cm⁻¹, 307 cm⁻¹, 518 cm⁻¹, and 719 cm⁻¹. researchgate.netmdpi.com The sharp peak around 307 cm⁻¹ is often considered a signature of the tetragonal phase. researchgate.netmdpi.com In contrast, the ideal cubic phase of BaTiO₃ is Raman inactive; however, in nanocrystalline materials, broad peaks around 250 and 520 cm⁻¹ may appear due to local structural disorder. chemrxiv.org

During the transformation of hydrated precursors, Raman spectroscopy can detect the presence of hydroxide and oxo-hydroxide species. While specific assignments for Ba-OH and Ti-OH stretches in these complex intermediates are not always straightforward, the presence of broad bands in the high-frequency region (above 3000 cm⁻¹) can be indicative of O-H stretching vibrations from water molecules and hydroxyl groups. The evolution of the Raman spectra with increasing reaction temperature or time provides valuable information about the dehydration and crystallization process. For example, at lower temperatures (e.g., 80°C and 120°C), the Raman spectra of the product may only show weak features of the cubic phase, while at higher temperatures (e.g., 160°C and 220°C), the distinct peaks of the tetragonal phase become apparent. researchgate.net

The following table presents typical Raman active modes for tetragonal BaTiO₃.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~175A₁(TO), E(LO) researchgate.net
~307B₁, E(TO+LO) researchgate.net
~518A₁(TO), E(TO) researchgate.neticm.edu.pl
~720A₁(LO), E(LO) mdpi.comicm.edu.pl

Fourier Transform Infrared (FTIR) Spectroscopy for Characterization of Hydroxyl Groups and Water Molecules

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying functional groups within a material, making it particularly well-suited for the characterization of hydroxyl groups (-OH) and water molecules (H₂O) in hydrated barium titanate precursors.

In the FTIR spectra of these precursors, a broad absorption band is typically observed in the range of 3000-3600 cm⁻¹. mst.edu This band is attributed to the O-H stretching vibrations of both adsorbed water molecules and surface hydroxyl groups. mst.edumst.edu The broadness of this peak suggests a variety of hydrogen-bonding environments. mst.edu A distinct peak around 1630 cm⁻¹ is assigned to the H-O-H bending vibration of adsorbed water. researchgate.net

The presence of these bands confirms the hydrated nature of the intermediate species. The intensity of these bands decreases with increasing temperature, indicating the removal of water and hydroxyl groups as the precursor transforms into the anhydrous barium titanate phase. mst.edu For instance, the broad hydroxyl resonance in hydrothermally deposited BaTiO₃ films is significantly reduced after heating for 1 hour at 600-800°C. mst.edumst.edu

FTIR can also provide information about the formation of the BaTiO₃ lattice itself. A strong, broad absorption band between 500 and 700 cm⁻¹ is characteristic of the Ti-O stretching vibrations in the TiO₆ octahedra of the perovskite structure. researchgate.netresearchgate.net The appearance and sharpening of this peak signify the crystallization of barium titanate.

The table below summarizes key FTIR absorption bands observed in hydrated barium titanate precursors and their assignments.

Wavenumber (cm⁻¹)AssignmentReference
3000-3600O-H stretching (water and hydroxyl groups) mst.edu
~1630H-O-H bending (adsorbed water) researchgate.net
500-700Ti-O stretching (TiO₆ octahedra) researchgate.netresearchgate.net
~1420C-O stretching (carbonate impurity) researchgate.net

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis of Intermediate Precipitates

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and nanostructure of the intermediate precipitates formed during the synthesis of barium titanate. These techniques provide direct evidence of the particle size, shape, and aggregation state of the hydrated precursors and their evolution into the final product.

SEM analysis reveals the surface morphology of the precipitates. Depending on the synthesis conditions, a variety of morphologies can be observed, including spherical particles, irregular chunks, and agglomerates. ustb.edu.cn For example, BaTiO₃ synthesized in pure water as a solvent can contain small spherical particles and irregular chunks, while the addition of monohydric alcohols can lead to more evenly distributed and well-dispersed spherical particles. ustb.edu.cn The morphology of the final BaTiO₃ particles is often influenced by the morphology of the titanium precursor. researchgate.net

TEM provides higher resolution imaging, allowing for the observation of individual nanoparticles and their internal structure. TEM images can reveal the formation of core-shell structures in the intermediate phases and the presence of nanocrystals within an amorphous matrix. rsc.org The average particle size can be accurately determined from TEM micrographs, which is crucial for understanding the "size effect" on the properties of BaTiO₃. rsc.orgasrjetsjournal.org

The following table provides a summary of different morphologies of BaTiO₃ nanoparticles synthesized under various conditions as observed by electron microscopy.

Synthesis Method/SolventObserved MorphologyReference
Hydrothermal (Pure Water)Small spherical particles and irregular chunks ustb.edu.cn
Hydrothermal (Ethanol/Water)Evenly distributed spherical particles ustb.edu.cn
Hydrothermal (Ethylene Glycol/Water)Plate-like or rod-shaped particles ustb.edu.cn
Molten-SaltNanocubes and nanorods escholarship.org

High-Resolution Transmission Electron Microscopy (HRTEM) offers the capability to visualize the atomic lattice of crystalline materials, providing invaluable insights into the local structure and interfaces of the intermediate precipitates. HRTEM can confirm the single-crystal nature of the nanoparticles by revealing the lattice fringes. rsc.org It is also instrumental in identifying the presence of defects, such as dislocations and stacking faults, which can significantly impact the material's properties. In the context of hydrated precursors, HRTEM can be used to observe the interface between the amorphous hydrated phase and the emerging crystalline BaTiO₃ domains during the transformation process.

Elemental Composition Analysis of Hydrated Aggregates via Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a technique used to determine the elemental composition of a sample. For the hydrated barium titanate intermediates, EDX analysis is crucial for confirming the presence and quantifying the relative amounts of barium, titanium, and oxygen. This is particularly important for ensuring the correct stoichiometry of the final BaTiO₃ product. EDX can also detect the presence of any elemental impurities that may have been introduced during the synthesis process. The analysis can be performed on a specific point of the sample or mapped over a larger area to assess the homogeneity of the elemental distribution within the hydrated aggregates. researchgate.netedax.com

Advanced Crystallographic Techniques for Detailed Structural Information of Hydrated Compounds

Beyond standard laboratory XRD, advanced crystallographic techniques provide a more detailed understanding of the complex structures of hydrated precursor compounds. Rietveld refinement of high-resolution powder XRD data, often collected at a synchrotron source, allows for the precise determination of lattice parameters, atomic positions, and site occupancies. dergipark.org.tr This level of detail is essential for understanding the subtle structural changes that occur during the transformation of the hydrated intermediate into the final crystalline BaTiO₃.

Another powerful technique is Pair Distribution Function (PDF) analysis of total scattering data (both Bragg and diffuse scattering). youtube.com PDF analysis is particularly useful for studying materials with limited long-range order, such as amorphous or nanocrystalline precursors. researchgate.net It provides information about the local atomic structure, including bond lengths and coordination numbers, on a length scale of a few nanometers. youtube.com This technique has been successfully applied to study the local structure of BaTiO₃ nanoparticles, revealing the persistence of local Ti⁴⁺ displacements even when the average structure appears cubic by conventional XRD.

Theoretical and Computational Investigations of Hydrated Barium Titanium Systems

Density Functional Theory (DFT) Studies on the Stability and Electronic Structure of Hydroxide (B78521)/Hydrate (B1144303) Species

Density Functional Theory (DFT) provides a powerful quantum mechanical framework for investigating the electronic structure and stability of materials from first principles. In the context of hydrated barium-titanium systems, DFT has been employed to understand the interactions between the precursor components—barium ions, titanium species, and water or hydroxide groups—at the atomic level.

DFT calculations have been instrumental in exploring the surface chemistry of barium titanate (BaTiO3), which is the intended product of the hydrated precursor. Studies have investigated the interaction of water, hydrogen, and hydroxyl groups with the different surface terminations of BaTiO3, such as the barium oxide (BaO) and titanium dioxide (TiO2) surfaces. researchgate.netphenikaa-uni.edu.vn These simulations help to elucidate key parameters like atom displacements and the binding energy of ligands, providing valuable insight into the surface interactions that are critical during the initial stages of precursor formation and transformation. researchgate.net For example, DFT simulations can determine the most favorable binding sites and configurations for hydroxyl and water molecules on titanium-containing surfaces, which is fundamental to understanding the structure of a compound like "Barium(2+) hydrate titanium dihydroxide".

Furthermore, DFT is used to study the electronic properties of these systems. For instance, investigations into barium titanium oxyhydride (BaTiO3−xHy) have used DFT-assisted solid-state NMR to differentiate between various possible electronic structures. rsc.org These studies indicate that upon the incorporation of hydrogen (as a hydride ion), the introduced electrons tend to delocalize among all the titanium atoms, forming a band state. rsc.org This has significant implications for the electronic structure of any hydrated or hydroxylated precursor, suggesting that the bonding is not purely ionic but has covalent and potentially metallic contributions that influence its stability and reactivity.

The table below summarizes representative findings from DFT studies on related systems, which inform our understanding of the stability of hydroxide/hydrate species in the Ba-Ti system.

System StudiedKey DFT FindingsImplications for Hydrated Precursors
Water on BaTiO3 Surfaces Calculation of binding energies and identification of favorable adsorption sites for H2O molecules on both BaO and TiO2 terminations. researchgate.netElucidates the initial interaction of water with the constituent oxides, a key step in forming a hydrated species.
Hydroxyl on BaTiO3 Surfaces Determination of stable binding configurations and energies for OH- groups on the surface. researchgate.netphenikaa-uni.edu.vnProvides insight into the structure and stability of the titanium dihydroxide component of the precursor.
Barium Titanium Oxyhydride (BaTiO3-xHy) Electrons from hydrogen incorporation are delocalized over Ti atoms; vacated anion sites are occupied by at most a single hydride. rsc.orgSuggests a complex electronic structure for hydrated/hydroxylated precursors, influencing their chemical behavior.

Molecular Dynamics (MD) Simulations of Ion Transport and Interfacial Reactions in Hydrated Environments

While DFT is excellent for static calculations of structure and stability, Molecular Dynamics (MD) simulations are essential for understanding the dynamic processes occurring in hydrated environments. MD simulations model the movement of atoms and molecules over time, providing a window into processes like ion transport, dissolution, and precipitation that are central to the synthesis of barium titanate from wet chemical routes.

A particularly powerful MD method is the ReaxFF reactive force field, which can model chemical reactions at the atomic scale. ReaxFF MD simulations have been used to investigate the densification of BaTiO3 in the presence of molten hydroxides, an environment that shares similarities with a highly concentrated hydrated precursor system. acs.orgnih.gov These simulations offer detailed insights into the formation of ionic complexes and the reactions that occur at the interface between the solid BaTiO3 particles and the molten hydroxide. acs.orgnih.gov This provides a plausible atomistic-level picture of the dissolution-precipitation mechanisms that govern the transformation of precursors into the final ceramic product. acs.orgnih.gov

The simulations can track the diffusion of barium and titanium-containing ionic species through the aqueous or hydroxide medium. This is crucial for understanding how the initial precursor components are transported to reaction sites for nucleation and growth of the final barium titanate phase. The insights gained from these simulations are critical for controlling the kinetics of synthesis and the morphology of the resulting particles.

Key findings from MD simulations relevant to hydrated Ba-Ti systems include:

Dissolution-Precipitation Mechanisms: MD simulations can visualize the breaking of bonds in the precursor materials and the formation of new bonds to create the final product, confirming the role of a liquid phase in mediating the reaction. acs.orgnih.gov

Interfacial Reactions: The simulations provide a detailed view of the chemical reactions occurring at the solid-liquid interface, which is where the transformation from precursor to final product takes place. acs.org

Computational Modeling of Reaction Pathways and Transition States in Hydroxide-Mediated Synthesis

Understanding the precise sequence of chemical reactions and the energy barriers associated with them is key to optimizing the synthesis of barium titanate from hydrated precursors. Computational modeling, often combining DFT and other techniques, can map out entire reaction pathways and identify the transition states that control the reaction rates.

For the synthesis of BaTiO3, kinetic models consider elementary processes such as primary nucleation, secondary nucleation, and diffusion-controlled growth. acs.org These models can be informed by DFT calculations of the energies of various intermediate species and transition states. By calculating the energy landscape of the Ba-Ti-O-H system, researchers can predict the most likely reaction mechanisms.

For example, in the hydrothermal synthesis of BaTiO3, hydroxide ions are known to play a crucial role. researchgate.net Computational models can explore this role by:

Calculating the energetics of different proposed intermediate species: This includes various hydrated barium ions and titanium hydroxide complexes (e.g., [Ti(OH)6]^2-).

Determining the energy barriers for key reaction steps: This could include the dehydration of a precursor complex or the rearrangement of atoms to form the perovskite lattice.

Simulating the influence of pH and temperature: By altering the conditions in the simulation, it is possible to predict how these parameters will affect the reaction pathway and the final product.

These computational studies help to move beyond empirical, trial-and-error approaches to synthesis, enabling a more knowledge-based design of reaction conditions to produce materials with desired properties. acs.org

Thermodynamic Modeling of Phase Formation in the Ba-Ti-O-H System

Thermodynamic modeling is used to predict which phases are stable under a given set of conditions (temperature, pressure, and composition). This is essential for understanding the formation of barium titanate from its precursors and for predicting the potential formation of unwanted secondary phases.

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for thermodynamic modeling. researchgate.net While a complete CALPHAD database for the full Ba-Ti-O-H system is a complex undertaking, thermodynamic models can be constructed for subsystems based on experimental data and first-principles calculations. researchgate.netwikipedia.orgarxiv.org These models use mathematical descriptions of the Gibbs free energy for each phase. wikipedia.org By minimizing the total Gibbs energy of the system, the equilibrium phase assemblage can be calculated.

For the Ba-Ti-O-H system, thermodynamic modeling can be used to:

Predict the stability of various hydrated precursors as a function of temperature and water partial pressure.

Construct phase diagrams showing the conditions under which BaTiO3 is the stable phase versus other compounds like Ba(OH)2, TiO2, or other barium titanates (e.g., Ba2TiO4).

Understand the driving forces for the conversion of the hydrated precursor to the final oxide product.

The table below illustrates the type of data that would be generated from thermodynamic modeling of the Ba-Ti-O-H system.

ParameterDescriptionRelevance to Precursor Synthesis
Gibbs Free Energy of Formation The energy change when a compound is formed from its constituent elements in their standard states.Determines the relative stability of the precursor, final product (BaTiO3), and potential byproducts.
Enthalpy of Reaction The heat absorbed or released during the conversion of the precursor to BaTiO3.Indicates whether the conversion is exothermic or endothermic, which is important for controlling the reaction temperature.
Phase Stability Diagrams Graphical representations (e.g., Pourbaix diagrams) showing the stable phases as a function of variables like pH and temperature.Provides a roadmap for selecting synthesis conditions that favor the formation of the desired BaTiO3 phase.

Predictive Modeling of Structural Evolution during Hydrated Precursor Conversion

Predicting how the atomic structure of a hydrated precursor evolves as it is converted into crystalline barium titanate is a significant challenge. This transformation involves the removal of water and hydroxide groups, and the subsequent rearrangement of the barium, titanium, and oxygen atoms into the final perovskite structure.

Computational techniques like ab initio molecular dynamics (AIMD) can be used to simulate this process. nih.gov In an AIMD simulation, the forces on the atoms are calculated "on the fly" using DFT, allowing for the simulation of chemical reactions and phase transitions with high accuracy. nih.gov By simulating a hydrated precursor system at increasing temperatures, researchers can observe the key steps in the structural evolution:

Dehydration: The initial loss of water molecules from the precursor.

Dehydroxylation: The combination of hydroxide groups to form water, leaving behind an oxide network.

Amorphous-to-Crystalline Transition: The nucleation and growth of the crystalline BaTiO3 phase from the intermediate amorphous oxide.

Recently, machine-learning (ML) potentials trained on DFT data have emerged as a powerful tool. arxiv.orgaps.org These potentials allow for simulations with the accuracy of DFT but at a much lower computational cost. arxiv.org This enables the simulation of larger systems for longer times, which is necessary to capture complex, long-range phenomena like the long-range directional correlations in local dipole fluctuations that are important in the formation of the ferroelectric phase of barium titanate. arxiv.orgaps.org These advanced modeling techniques provide an unprecedented view into the dynamic structural changes that occur during the synthesis of functional materials from hydrated precursors.

Factors Governing the Stability and Reactivity of Barium 2+ Hydrate Titanium Dihydroxide Precursors

Influence of Reactant Concentrations and Barium/Titanium Molar Ratios.

The concentrations of the initial barium and titanium reactants, and particularly their molar ratio, are fundamental parameters that significantly impact the formation and properties of barium titanate precursors. The Ba/Ti ratio directly influences the stoichiometry and phase purity of the final product.

Research indicates that an excess of barium, often in the form of barium hydroxide (B78521), is frequently employed in hydrothermal synthesis to promote the formation of stoichiometric BaTiO₃. A higher Ba/Ti ratio can facilitate the complete conversion of the titanium precursor into the desired perovskite phase. For instance, studies have shown that increasing the Ba/Ti ratio can lead to the formation of tetragonal BaTiO₃, which is desirable for its ferroelectric properties. researchgate.net One study found that a Ba/Ti precursor ratio of 2:1 at a synthesis temperature of 120°C resulted in homogeneous crystallites of the smallest size, around 107 nm. rsc.orgresearchgate.net Furthermore, a Ba/Ti ratio of 2:1 at a higher temperature of 220°C was found to produce BaTiO₃ with a lower concentration of defects. rsc.orgresearchgate.net

The concentration of the reactants also plays a crucial role. In precipitation methods using precursors like Ba(OH)₂ and TiCl₄, the concentration of Ba²⁺ ions has a strong influence on the reaction kinetics, as well as the particle and crystallite size of the resulting BaTiO₃. researchgate.net When the concentration of Ba²⁺ is above a certain threshold (approximately 0.12 mol l⁻¹), the precipitate consists of crystalline BaTiO₃ particles. researchgate.net Below this concentration, the final product is often a mixture of crystalline BaTiO₃ and a titanium-rich amorphous phase. researchgate.net This suggests a two-step precipitation mechanism where a Ti-rich amorphous phase is initially formed, which then reacts with the remaining Ba²⁺ ions in the solution to crystallize into BaTiO₃. researchgate.net

Table 1: Influence of Ba/Ti Molar Ratio on Barium Titanate Precursor Characteristics

Ba/Ti Molar Ratio Synthesis Temperature (°C) Resulting Particle/Crystallite Size Phase Characteristics Reference
1:1 900 - - rroij.comrroij.com
1.5:1 200 100 nm Highly-dispersed nanospheres researchgate.net
2:1 120 107 nm Homogeneous crystallites rsc.orgresearchgate.net
2:1 220 - Lower concentration of defects rsc.orgresearchgate.net
4:1 220 126.0 nm High tetragonality researchgate.net

Effects of Temperature and Pressure on Hydrated Phase Evolution and Reactivity.

Temperature and pressure are critical process variables, particularly in hydrothermal synthesis, that significantly affect the evolution and reactivity of hydrated barium titanate precursors. The hydrothermal method allows for the synthesis of crystalline BaTiO₃ powders at relatively low temperatures.

The synthesis temperature has a direct impact on the crystallinity, particle size, and morphology of the resulting barium titanate. Generally, as the synthesis temperature increases, the crystallite and particle size, as well as the tetragonality of the BaTiO₃ samples, also increase. rsc.org For example, at 85°C, the morphology of the powder has been observed to be small crystals and agglomerates of clusters. acs.org In contrast, at 180°C, the powder consists of larger (around 130 nm), uniform, and nearly monodisperse particles. acs.org Phase-pure BaTiO₃ powders have been successfully formed under mild hydrothermal conditions, in a temperature range of 110-130°C. researchgate.net

Pressure, while often considered an inherent consequence of the solvent at a given temperature, also plays a role in the synthesis process. An increase in pressure can promote the enhancement of chemical reactivity and reaction kinetics. Higher pressure can also favor the stabilization of more dense structures. For instance, at 230°C and a corresponding autogenous pressure of 2.94 MPa, the hydroxylation of the initial TiO₂ and the formation of BaTiO₃ are favored, contributing to diffusion processes. mdpi.com

Table 2: Effect of Temperature on Barium Titanate Synthesis

Synthesis Temperature (°C) Resulting Morphology/Characteristics Reference
75 - 180 Dependent on temperature; larger, uniform particles at higher temperatures acs.org
85 Small crystals and agglomerates of clusters acs.org
110 - 130 Phase-pure BaTiO₃ powders researchgate.net
180 Large (~130 nm), uniform, and nearly monodisperse particles acs.org
220 Increased crystallite/particle size and tetragonality rsc.org
240 Formation of tetragonal phase ustb.edu.cn

Role of Solvent Composition and pH on Hydroxide and Hydrate (B1144303) Species Formation.

The composition of the solvent and the pH of the reaction medium are crucial factors that influence the formation of hydroxide and hydrate species in the synthesis of barium titanate precursors. The choice of solvent can affect the morphology and structure of the final product.

In hydrothermal synthesis, various solvents, including pure water and alcohol/water mixtures, have been investigated. While impurity-free barium titanate can be synthesized in pure water, as well as methanol (B129727)/water, ethanol (B145695)/water, and isopropyl alcohol/water mixed solvents, the choice of alcohol can influence the particle size and tetragonality. ustb.edu.cn For instance, particles synthesized in alcohol/water mixtures are generally smaller than those synthesized in pure water. ustb.edu.cn Among the alcohols, ethanol has been shown to promote the formation of a tetragonal structure, with an ethanol/water mixture being considered an optimal medium for achieving high tetragonality and a small average particle size. ustb.edu.cn

Impact of Titanium Precursor Type (e.g., Hydrous TiO₂, Alkoxides, Chlorides) on Reaction Products.

The choice of the titanium precursor has a significant impact on the characteristics of the resulting barium titanate product. Different precursors exhibit varying reactivity and can lead to differences in particle size, morphology, and phase composition.

Common titanium precursors used in the synthesis of barium titanate include titanium dioxide (TiO₂) in its various forms (anatase, rutile), titanium alkoxides such as titanium isopropoxide, and titanium chlorides like titanium tetrachloride (TiCl₄). acs.orgnycu.edu.twazom.com

The particle size and crystalline phase of the TiO₂ precursor can influence the size and morphology of the final BaTiO₃. acs.org For instance, anatase TiO₂ has been shown to yield uniform spherical BaTiO₃ nanoparticles, with the size of the resulting particles being influenced by the size of the initial TiO₂ particles. researchgate.net The use of titanium alkoxides, such as titanium isopropoxide, is also common, particularly in sol-gel and hydrothermal methods. rsc.orgrroij.com These precursors are often favored for their high reactivity.

Titanium tetrachloride is another precursor that has been successfully used in hydrothermal synthesis. ustb.edu.cnazom.com The use of TiCl₄ can provide a higher concentration of titanium ions for the formation of BaTiO₃ compared to solid TiO₂ sources. azom.com The hydrolysis of TiCl₄ in the presence of a barium source and a mineralizer like NaOH leads to the formation of BaTiO₃. azom.com

Table 3: Comparison of Different Titanium Precursors

Titanium Precursor Synthesis Method Key Observations Reference
Titanium Dioxide (Anatase) Hydrothermal Particle size of BaTiO₃ influenced by TiO₂ particle size. acs.org
Titanium Isopropoxide Sol-gel, Hydrothermal High reactivity. rsc.orgrroij.com
Titanium Tetrachloride Hydrothermal Can provide a higher concentration of titanium ions. azom.com
Hydrous TiO₂ Hydrothermal Resulting BaTiO₃ powder can have a porous structure. acs.org

Surface Chemistry and Particle-Particle Interactions in Hydrated Suspensions.

The surface chemistry of the hydrated precursor particles and the interactions between them in suspension are critical factors that influence the stability of the suspension, the degree of agglomeration, and ultimately the properties of the sintered ceramic. The surface of barium titanate particles can be functionalized to improve their dispersibility in various media.

The surface of BaTiO₃ particles typically possesses hydroxyl groups (-OH) which can react with organosilane coupling agents for surface modification. mdpi.com However, for poorly hydroxylated surfaces, a hydroxylation step, for example, with hydrogen peroxide, can be effective in increasing the density of these hydroxyl groups, thereby facilitating subsequent functionalization. mdpi.com

The interactions between particles in a suspension are governed by forces such as van der Waals forces and electrostatic repulsion. The pH of the suspension plays a significant role in determining the surface charge of the particles and thus their stability. The isoelectric point (IEP) of BaTiO₃, the pH at which the net surface charge is zero, is a key parameter. At pH values away from the IEP, the particles will have a net positive or negative charge, leading to electrostatic repulsion and a more stable suspension.

The use of dispersants and surfactants can also modify the particle-particle interactions. These molecules can adsorb onto the particle surfaces, providing steric or electrostatic stabilization and preventing agglomeration. The formation of stable, well-dispersed suspensions is crucial for subsequent processing steps such as pressure filtration, which can lead to consolidated bodies with more advantageous pore size distributions and better sintering behavior. researchgate.net

Advanced Research Directions and Methodological Innovations for Barium 2+ Hydrate Titanium Dihydroxide Studies

In-Situ and Operando Characterization Techniques for Real-Time Reaction Monitoring

Understanding the transformation of Barium(2+) hydrate (B1144303) titanium dihydroxide into crystalline barium titanate requires direct observation of the chemical and structural changes as they occur. In-situ and operando techniques are indispensable for providing a real-time window into these processes, moving beyond conventional pre- and post-synthesis analysis.

By monitoring the reaction environment under actual processing conditions, these methods can capture the formation and evolution of transient phases, crystallization kinetics, and defect formation. For instance, in-situ Transmission Electron Microscopy (TEM) has been used to study the crystallization of sol-gel derived barium titanate thin films. uci.edu Such studies reveal that the amorphous gel film begins to crystallize into an intermediate phase before transforming into barium titanate. uci.edu Techniques like glancing-angle X-ray diffraction (XRD) can be applied in-situ to track the evolution of crystalline phases during thermal annealing. uci.edu This allows researchers to identify intermediate compounds, such as barium titanium carbonate phases, that may form and subsequently decompose into the final perovskite structure. uci.edu

Table 7.1: In-Situ/Operando Techniques for Monitoring Barium Titanate Formation

Technique Information Provided Key Findings in Barium Titanate Synthesis
In-Situ Transmission Electron Microscopy (TEM) Real-time imaging of microstructure, nucleation, and crystal growth at the nanoscale. Observation of crystallization from amorphous gel films, including the formation of intermediate phases and the occurrence of random nucleation in the bulk. uci.edu
In-Situ X-Ray Diffraction (XRD) Tracking of phase transformations and changes in crystallinity during thermal processing. Identification of transient phases like barium titanium carbonate and monitoring the transition to the tetragonal BaTiO₃ structure. uci.edu
In-Situ Raman Spectroscopy Probing vibrational modes to identify chemical bonds and local coordination environments of titanium species. Can distinguish between different polymorphs (e.g., tetragonal vs. cubic) and detect the presence of hydroxyl groups or carbonate intermediates. core.ac.uk

| In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the removal of organic precursors, water, and the formation of metal-oxygen bonds. | Confirms the lack of lattice hydroxyls in non-aqueous synthesis routes, which is crucial for achieving the desired tetragonal crystal structure. mdpi.comdergipark.org.tr |

These real-time monitoring techniques provide a dynamic picture of the synthesis process, enabling precise control over reaction parameters to achieve desired material properties.

Development of Advanced Spectroscopic Probes for Transient Hydrated Intermediate Species

The conversion of hydrated precursors involves short-lived, transient intermediate species that are critical to the reaction mechanism but are invisible to conventional characterization methods. Advanced spectroscopic techniques, particularly those with high temporal resolution, are being developed to detect and characterize these fleeting species.

Pump-probe techniques like transient absorption spectroscopy (TAS) can investigate the dynamics of charge carriers on femtosecond to second timescales. researchgate.netacs.orgoxinst.com While often used to study photo-excited states, the principles can be adapted to probe the electronic and structural changes during the initial moments of precursor decomposition and bond formation. By identifying the spectral signatures of transient titanium-oxo or titanium-hydroxy species, researchers can map the step-by-step assembly of the perovskite lattice.

In-situ UV Resonance Raman spectroscopy has also proven effective in identifying different active titanium species in catalysts. researchgate.net This technique could be applied to the Barium(2+) hydrate titanium dihydroxide system to distinguish between various coordination states of titanium (e.g., tetrahedral vs. octahedral) during the hydration and condensation process. researchgate.net Furthermore, advanced Electron Paramagnetic Resonance (EPR) spectroscopy can provide detailed structural information about paramagnetic centers, such as Ti(III), if they form as intermediates during synthesis. nih.gov

Table 7.2: Spectroscopic Probes for Characterizing Transient Species

Spectroscopic Technique Time Resolution Target Species/Process Potential Insights into Hydrated Pathways
Transient Absorption Spectroscopy (TAS) Femtoseconds to seconds Electron-hole pairs, excited states, short-lived chemical intermediates. researchgate.netacs.org Elucidating ultrafast charge carrier dynamics and the initial bond-forming events as the hydrated network collapses. researchgate.net
UV Resonance Raman Spectroscopy Steady-state or time-resolved Specific metal-oxygen vibrational modes and coordination environments. researchgate.net Identifying and quantifying different titanium coordination species (e.g., TiO₄, TiO₆) as the precursor transforms. researchgate.net

| Advanced Electron Paramagnetic Resonance (EPR) | Nanoseconds to microseconds | Paramagnetic species, such as Ti(III) ions. nih.gov | Determining the precise structure and coordination of intermediate titanium oxidation states that may influence the reaction pathway. nih.gov |

The development of these probes is essential for building a fundamental, bottom-up understanding of how hydrated molecular precursors evolve into solid-state functional materials.

Integration of Machine Learning with Computational Chemistry for Accelerated Understanding of Hydrated Pathways

The transformation of hydrated precursors involves a vast and complex energy landscape with numerous potential reaction pathways and intermediate structures. Traditional computational chemistry methods like Density Functional Theory (DFT) can be computationally expensive for exploring such complexity. arxiv.org The integration of Machine Learning (ML) offers a transformative approach to accelerate this process. nih.gov

ML potentials, trained on a subset of DFT data, can predict the energies and forces of atomic configurations with near-DFT accuracy but at a fraction of the computational cost. arxiv.orgarxiv.org This allows for large-scale and long-time molecular dynamics simulations to explore the entire pathway from this compound to BaTiO₃. These simulations can reveal detailed mechanisms, reaction kinetics, and the thermodynamic stability of various hydrated intermediates.

ML models are also being used to navigate the vast compositional space for doped barium titanate to optimize properties like energy storage, demonstrating their power in materials discovery. researchgate.netrsc.org This approach can be adapted to predict how different synthesis conditions (e.g., pH, temperature, solvent) influence the structure of hydrated precursors and the final product.

Table 7.3: Applications of Machine Learning in Computational Chemistry for Materials Science

Machine Learning Application Computational Method Objective
Development of ML Interatomic Potentials Artificial Neural Networks (ANN), Gaussian Approximation Potentials (GAP) trained on DFT data. arxiv.org To perform large-scale molecular dynamics simulations with quantum accuracy to model phase transitions and reaction pathways. arxiv.org
Accelerated Property Prediction Random Forest, Gradient Boosting, Support Vector Machines. researchgate.net To predict material properties (e.g., energy density, Curie temperature) based on composition and synthesis parameters, guiding experimental efforts. rsc.org

| Reaction Pathway Exploration | Metadynamics simulations accelerated with ML potentials. arxiv.org | To map the free energy surface of complex chemical reactions and identify the most probable transformation pathways and transition states. arxiv.org |

This synergy between ML and computational chemistry provides a powerful toolkit for gaining predictive insights into the complex hydrolysis and condensation reactions governing the formation of barium titanate from hydrated precursors. nih.gov

Exploration of Non-Aqueous and Deep Eutectic Solvent Systems for Hydrated Precursor Synthesis

While aqueous routes are common, they can lead to the undesirable incorporation of hydroxyl groups into the BaTiO₃ lattice, which introduces internal stresses and can suppress the desirable ferroelectric tetragonal phase. mdpi.com To overcome this, research is increasingly turning to non-aqueous and unconventional solvent systems.

Deep eutectic solvents (DES) are a class of ionic liquids formed by mixing two simple organic species, such as choline (B1196258) chloride and malonic acid. core.ac.uk These solvents are low-cost, can dissolve metal salts, and are compatible with alkoxide precursors. acs.orgacs.org Research has shown that phase-pure, nanoscale barium titanate powders can be synthesized using a choline chloride-malonic acid DES. acs.orgcolab.wsnih.gov The synthesis in this system proceeds through intermediate phases like barium chloride and titanium dioxide before forming BaTiO₃ at elevated temperatures. core.ac.uk Other non-aqueous solvents, such as benzyl (B1604629) alcohol or methanol (B129727), have also been successfully used to synthesize tetragonal BaTiO₃ nanoparticles at low temperatures, yielding products with a notable lack of lattice hydroxyls. mdpi.com

Table 7.4: Comparison of Solvent Systems for Barium Titanate Precursor Synthesis

Solvent System Precursors Key Advantages Challenges
Aqueous (e.g., water) Barium Hydroxide (B78521), Titanium Dioxide/Tetrachloride. researchgate.net Low cost, readily available, environmentally benign. Potential for hydroxyl group incorporation, leading to cubic phase formation. mdpi.com
Non-Aqueous (e.g., methanol, benzyl alcohol) Barium Hydroxide Hydrate, Titanium Isopropoxide. mdpi.com Avoids lattice hydroxyls, promotes tetragonality, allows for lower synthesis temperatures. mdpi.com Higher cost, potential toxicity, requires anhydrous conditions.

| Deep Eutectic Solvents (DES) (e.g., Choline Chloride/Malonic Acid) | Barium Acetate (B1210297), Titanium Isopropoxide. core.ac.ukacs.org | Low cost, compatible with various precursors, enables nanoscale powder synthesis. acs.org | Can require higher temperatures for final phase formation (e.g., 950 °C). acs.orgnih.gov |

The choice of solvent system provides a powerful handle to control the reaction pathway, precursor structure, and ultimately the crystal structure and properties of the final barium titanate material.

Understanding Proton Diffusion Mechanisms in Hydrated Oxide Systems

The "hydrate" and "dihydroxide" components of the precursor's name highlight the central role of protons (H⁺) and hydroxyl (OH⁻) groups. The mobility and transport of protons within the hydrated precursor network are fundamental to the condensation process where M-O-M (metal-oxygen-metal) bridges are formed. Understanding these diffusion mechanisms is crucial for controlling the kinetics of crystallization.

Studies on analogous hydrated barium-based oxide systems, such as hydrated barium indate (Ba₂In₂O₅(H₂O)ₓ), provide significant insight into these mechanisms. acs.org Using techniques like Quasielastic Neutron Scattering (QENS) and Ab Initio Molecular Dynamics (AIMD), researchers can probe proton dynamics on a picosecond timescale. acs.orgchalmers.se These studies have identified distinct proton sites within the crystal lattice and revealed different types of localized motion, such as the rotational diffusion of O-H groups and proton transfers between adjacent oxygen atoms. acs.orgresearchgate.net

Long-range proton diffusion, which is essential for material transport during synthesis and for applications in proton conductors, is shown to be highly dependent on the degree of hydration and the availability of vacant proton sites. acs.orgacs.org In some systems, long-range diffusion is enabled by the thermal occupation of intermediate "saddle state" proton sites that connect different localized positions, creating a two-dimensional diffusion pathway. chalmers.se The presence of defects like oxygen vacancies can hinder these dynamics and inhibit long-range transport. acs.org

Table 7.5: Proton Dynamics in Hydrated Barium-based Oxides (from Ba₂In₂O₅(H₂O)ₓ studies)

Proton Motion Timescale Description Enabling Factor
Localized Rotational Diffusion Picoseconds Reorientation of O-H groups around a fixed oxygen atom. acs.org Thermal energy.
Localized Proton Transfer Picoseconds Protons hopping between neighboring oxygen atoms. acs.org Thermal energy and proximity of oxygen atoms.

| Long-Range Diffusion | Slower (temperature-dependent) | A sequence of transfers enabling proton movement over larger distances. | Occupation of intermediate proton sites, availability of vacant sites, and sufficient hydration. acs.orgchalmers.se |

Applying these advanced characterization techniques and conceptual models to the this compound system will be key to unraveling the fundamental role of proton transport in the formation of crystalline barium titanate.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for barium(2+) hydrate titanium dihydroxide, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves controlled co-precipitation of barium hydroxide and titanium hydroxide precursors. For example, stoichiometric reactions between barium hydroxide octahydrate (Ba(OH)₂·8H₂O) and titanium tetrahydroxide (Ti(OH)₄) under alkaline conditions (pH >10) at 60–80°C yield a hydrated composite. Key parameters include molar ratios (e.g., 1:1 Ba:Ti), temperature control to avoid premature dehydration, and inert atmospheres to prevent carbonate contamination . Post-synthesis, vacuum filtration and ethanol washing minimize impurities.

Q. Which characterization techniques are critical for verifying the structural and compositional integrity of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Confirms crystallinity and phase purity by matching peaks with reference databases.
  • Thermogravimetric Analysis (TGA) : Quantifies hydration states by measuring mass loss during heating (e.g., distinguishing monohydrate vs. octahydrate forms) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies O-H stretching (3200–3600 cm⁻¹) and Ba-O/Ti-O bonding (400–600 cm⁻¹).
  • Scanning Electron Microscopy (SEM) : Assesses morphology and particle size distribution.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved N95 respirators, nitrile gloves (JIS T 8116), and chemical goggles (JIS T 8147) to prevent inhalation/contact .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate dust exposure.
  • Waste Disposal : Neutralize residual alkaline solutions with dilute HCl before disposal in designated heavy-metal waste containers .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for enhanced catalytic or adsorption properties?

  • Methodological Answer : A 2³ factorial design evaluates three factors (temperature, pH, precursor ratio) at two levels (high/low). For instance, varying pH (8 vs. 12) and temperature (60°C vs. 80°C) reveals interactions affecting surface area (BET analysis) or ion-exchange capacity. Response surface methodology (RSM) further refines optimal conditions .

Q. How should researchers address contradictions in thermodynamic data, such as discrepancies in standard enthalpy of formation (ΔfH°)?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Calorimetry : Directly measure ΔfH° via solution calorimetry in controlled atmospheres.
  • Computational Chemistry : Compare experimental values with density functional theory (DFT) calculations. For example, NIST-reported ΔfH°gas for Ba(OH)₂ (–626.56 kJ/mol) may conflict with newer studies due to hydration state variations; systematic replication under identical conditions resolves discrepancies .

Q. What theoretical frameworks guide mechanistic studies of barium-titanium hydroxide composites in photocatalysis?

  • Methodological Answer : Link experiments to:

  • Band Theory : Use UV-Vis diffuse reflectance spectroscopy to determine bandgap energies and align with redox potentials of target pollutants.
  • Adsorption Kinetics : Apply Langmuir-Hinshelwood models to differentiate surface reaction vs. diffusion-limited processes. Theoretical grounding in coordination chemistry explains Ti³⁺/Ti⁴⁺ redox activity in aqueous matrices .

Q. How do hydration states impact the compound’s stability in long-term environmental applications?

  • Methodological Answer : Conduct accelerated aging tests by exposing samples to 30–90% relative humidity (RH) at 25–40°C. Monitor phase transitions via XRD and water retention via Karl Fischer titration. Octahydrate forms (Ba(OH)₂·8H₂O) exhibit higher hygroscopicity but lower thermal stability (<100°C) vs. monohydrates, influencing suitability for moisture-sensitive applications .

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